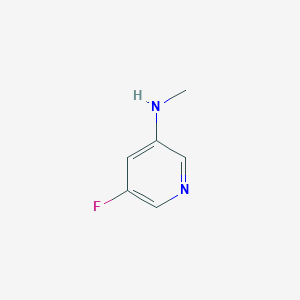

5-Fluoro-N-methylpyridin-3-amine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the realm of organic chemistry, pyridine scaffolds are fundamental building blocks found in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net The strategic placement of fluorine atoms onto a pyridine ring can lead to compounds with enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties. nih.govbiorxiv.org These characteristics make fluorinated pyridines highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org The electron-withdrawing nature of fluorine can also influence the reactivity of the pyridine ring, making it more susceptible to certain types of chemical transformations. nih.gov

The pyridine nucleus itself is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse range of FDA-approved drugs. rsc.org The addition of fluorine can further enhance the pharmacological profile of these molecules. nih.gov This has led to a surge in research focused on developing new synthetic methods for accessing a wide variety of fluorinated pyridine derivatives. researchgate.net

Overview of Pyridinamine Derivatives in Advanced Synthetic Methodologies

Pyridinamine derivatives, which feature an amino group attached to a pyridine ring, are versatile intermediates in organic synthesis. nih.gov They serve as precursors for the construction of more complex heterocyclic systems, including those with significant biological activity. nih.govnih.gov Advanced synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions, have been extensively employed to create diverse libraries of pyridinamine-based compounds. researchgate.netnih.gov

These derivatives are crucial in the development of novel materials and pharmaceuticals. For instance, they are used in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. researchgate.net The amino group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of a molecule's properties. nih.gov The development of efficient and selective methods for the synthesis of substituted pyridinamines remains an active area of research. nih.gov

Research Trajectories for 5-Fluoro-N-methylpyridin-3-amine

While broad research exists on fluorinated pyridines and pyridinamines, specific research trajectories for this compound are still emerging. Its structure, combining a fluorinated pyridine core with a methylamino substituent, suggests potential applications as a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the secondary amine group offers multiple points for chemical modification, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Current research on related compounds provides clues to its potential. For example, fluorinated aminopyridines are being investigated as PET imaging agents for neurological conditions. biorxiv.org The methyl group on the amine could influence its metabolic stability and pharmacokinetic properties, a critical consideration in drug design. Future research will likely focus on the development of efficient synthetic routes to this compound and the exploration of its utility in the synthesis of novel bioactive molecules and functional materials.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 1610667-13-4 bldpharm.com |

| Appearance | Solid |

| Melting Point | 85-89 °C sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2 |

|---|---|

Molecular Weight |

126.13 g/mol |

IUPAC Name |

5-fluoro-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7FN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |

InChI Key |

ALAGHEWUEYHOBR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CN=C1)F |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 5 Fluoro N Methylpyridin 3 Amine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene. The lone pair of the ring nitrogen is not typically available to participate in aromaticity, and its electronegativity withdraws electron density from the ring, deactivating it towards attack by electrophiles. guidechem.com

In the case of 5-Fluoro-N-methylpyridin-3-amine, the reactivity is further modulated by the substituents. The N-methylamino group at the 3-position is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine atom at the 5-position is a deactivating group due to its strong inductive electron withdrawal, although it directs electrophilic attack to its ortho positions through resonance.

The directing effects of the substituents are as follows:

N-methylamino group (activating): Directs to positions 2, 4, and 6.

Fluorine (deactivating): Directs to positions 4 and 6.

Ring Nitrogen (deactivating): Directs to positions 3 and 5.

Nucleophilic Aromatic Substitution (SNAr) at Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridines, especially when a good leaving group is present and is positioned ortho or para to a strong electron-withdrawing group. guidechem.comyoutube.com

For this compound, the only potential leaving group for a typical SNAr reaction is the fluoride (B91410) atom at C5. However, for an SNAr reaction to proceed efficiently, the leaving group must be activated by an electron-withdrawing group in an ortho or para position. In this molecule, there are no such activating groups (e.g., -NO2, -CN) positioned at C2, C4, or C6 relative to the fluorine. The N-methylamino group at C3 is electron-donating, which further deactivates the ring towards nucleophilic attack.

Therefore, direct SNAr reactions to displace the fluorine atom on this compound are expected to be very difficult. Successful SNAr reactions on fluorinated aromatics typically require much stronger activation. For example, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by various nucleophiles due to the strong activation provided by the nitro group. beilstein-journals.org Similarly, the nitro group itself can act as a leaving group in nucleophilic substitution on a pyridine ring when activated by an ortho-carboxyl group. nih.gov Without such activation, the C-F bond on this substrate is anticipated to be robust.

Transformations of the Secondary Amine Functionality

The secondary amine at the C3 position is a versatile functional group that readily participates in a variety of chemical transformations.

The nitrogen of the N-methylamino group is nucleophilic and can be further alkylated to form a tertiary amine. This transformation can be achieved through several methods. A classic approach involves reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base. rsc.org More modern and atom-economical methods utilize alcohols as alkylating agents in the presence of a transition metal catalyst, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov These catalytic systems, often based on ruthenium or iridium, temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

Table 1: General Methods for N-Alkylation of Aromatic Amines

| Method | Alkylating Agent | Catalyst/Reagent | Conditions | Ref. |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetonitrile) | rsc.org |

| Borrowing Hydrogen | Primary Alcohol | [RuCl₂(p-cymene)]₂ / Ligand | Base, Heat | nih.gov |

Acylation of the secondary amine to form an amide is a common and typically high-yielding reaction. This is most frequently accomplished using reactive acylating agents like acyl chlorides or acid anhydrides. youtube.com The reaction proceeds via nucleophilic acyl substitution. When using an acyl chloride, two equivalents of the amine (or one equivalent of the amine and a non-nucleophilic base like pyridine or triethylamine) are often required, as the HCl byproduct protonates the starting amine, rendering it non-nucleophilic. libretexts.org Alternative, greener methods have been developed, such as using acetonitrile (B52724) as both the acetylating agent and solvent in the presence of a solid catalyst like alumina. nih.gov

Table 2: General Methods for N-Acylation of Amines

| Method | Acylating Agent | Reagents | Conditions | Ref. |

|---|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | 2 eq. Amine or 1 eq. Amine + Base | Solvent (e.g., DCM, THF) | youtube.comlibretexts.org |

| Acid Anhydride (B1165640) | Acetic Anhydride | Catalytic Acid or Base | Neat or in Solvent | nih.gov |

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating a compound with an active hydrogen. orgoreview.comwikipedia.org In this reaction, the secondary amine (this compound) would first react with a non-enolizable aldehyde (typically formaldehyde) to form an electrophilic iminium ion in situ. numberanalytics.com This iminium ion is then attacked by a nucleophilic carbon atom, such as the enol form of a ketone, aldehyde, or other CH-acidic compound. The final product is a β-amino carbonyl compound, known as a Mannich base. organic-chemistry.org While no specific studies utilizing this compound in a Mannich reaction were found, its participation as the amine component is mechanistically straightforward. nih.gov

Table 3: Components of a Representative Mannich Reaction

| Role | Compound Type | Example |

|---|---|---|

| Amine | Secondary Amine | This compound |

| Aldehyde | Non-enolizable Aldehyde | Formaldehyde |

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes widely used as organocatalysts and ligands in organometallic chemistry. nih.gov The synthesis of the most common NHCs, such as those based on an imidazole (B134444) ring, typically requires a diamine precursor. researchgate.net

To form an NHC from this compound, it would first need to be incorporated into a diamine structure. This is a multi-step process and not a direct transformation. For example, the aminopyridine could potentially be elaborated through a series of reactions to create a 1-(5-fluoro-3-(methylamino)pyridin-2-yl)ethan-1-amine type structure, which could then be cyclized with a C1 source (like triethyl orthoformate) to form the corresponding imidazolium (B1220033) salt precursor. Subsequent deprotonation of this salt with a strong base would yield the N-heterocyclic carbene. nih.gov Given the synthetic complexity, direct formation of an NHC from this compound is not a reported or straightforward process. Chiral NHCs are often synthesized from precursors like pyroglutamic acid through a multi-step sequence. youtube.com

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, these reactions are pivotal in creating new derivatives with tailored electronic and steric properties.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This reaction is particularly useful for synthesizing biaryl compounds. mdpi.com In the context of pyridine derivatives, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents. mdpi.comdntb.gov.uanih.gov

Research has demonstrated the successful application of Suzuki coupling to synthesize novel pyridine derivatives from commercially available starting materials like 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.comdntb.gov.uaresearchgate.net These reactions are typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a solvent mixture. mdpi.com The reaction conditions, including temperature and solvent system, are optimized to achieve moderate to good yields of the desired products. mdpi.com The versatility of the Suzuki coupling is highlighted by its tolerance for a wide range of functional groups on the arylboronic acid partner. mdpi.com

For instance, a study on 5-bromo-2-methylpyridin-3-amine involved its direct coupling with various arylboronic acids to produce 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comdntb.gov.ua The same study also explored the coupling of the corresponding acetamide (B32628) derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which also yielded the desired products in good yields. mdpi.comdntb.gov.uaresearchgate.net This two-pronged approach showcases the robustness of the Suzuki-Miyaura coupling for functionalizing the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives

| Starting Material | Coupling Partner (ArB(OH)₂) | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-methyl-5-phenylpyridin-3-amine | Moderate-Good | mdpi.comdntb.gov.ua |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-[2-methyl-5-(4-methoxyphenyl)pyridin-3-yl]acetamide | Moderate-Good | mdpi.comdntb.gov.ua |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine | - | beilstein-journals.org |

This table is for illustrative purposes and specific yields can be found in the cited literature.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and is widely used in the synthesis of complex organic molecules. researchgate.net The Sonogashira coupling, on the other hand, is the coupling of a terminal alkyne with an aryl or vinyl halide, also catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

While specific examples of Heck and Sonogashira reactions directly on this compound are not extensively detailed in the provided search results, the reactivity of similar pyridine-based systems suggests its potential as a substrate. For instance, the Heck reaction has been successfully applied to couple aryl halides with alkenes to form substituted alkenes under palladium catalysis. mdpi.com Similarly, the Sonogashira coupling has been utilized for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluorocyanopyridines. soton.ac.uk These examples demonstrate the feasibility of applying these coupling strategies to functionalize the pyridine ring of this compound, likely at the position of the fluorine or another suitable leaving group.

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Typical Substrates | Catalyst System | Base | General Product |

|---|---|---|---|---|

| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) | Amine base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | Amine base (e.g., Et₃N, piperidine) | Arylalkyne/Enyne |

This table provides a general overview of the reaction conditions.

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines. wikipedia.orgnumberanalytics.comacs.org This reaction allows for the formation of a C-N bond between an aryl halide or pseudohalide and an amine, offering a versatile route to a wide range of nitrogen-containing compounds. wikipedia.orgacs.org The development of specialized ligands has significantly expanded the scope of this reaction, enabling the coupling of various amines with a broad array of aryl partners under mild conditions. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination is a powerful tool for constructing complex molecules and has found widespread application in pharmaceutical synthesis. rsc.orgnumberanalytics.com The reaction is tolerant of many functional groups and can be used to introduce primary and secondary amines. numberanalytics.com The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine. libretexts.org

Given the presence of both an amine and a potential leaving group (the fluorine atom) on the this compound scaffold, it can theoretically participate in Buchwald-Hartwig reactions either as the amine component or, if modified to possess a better leaving group, as the aryl halide component. For instance, palladium-catalyzed amination has been successfully used to synthesize triaryl-substituted pyrimidines. nih.gov

Table 3: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Reactants | Aryl halide/pseudohalide and a primary or secondary amine |

| Catalyst | Palladium(0) complex, often generated in situ from a Pd(II) precursor |

| Ligands | Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos) are crucial for high efficiency |

| Base | A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required |

| Products | Arylamines |

Oxidation and Reduction Reactions

The oxidation and reduction of pyridine derivatives can lead to a variety of functionalized compounds. While specific studies on the oxidation and reduction of this compound were not found in the search results, general principles of pyridine chemistry can be applied. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, which can then undergo further reactions. The amino group could potentially be oxidized, though this might lead to complex product mixtures.

Reduction of the pyridine ring is also a possibility, leading to piperidine (B6355638) derivatives. However, the conditions required for such reductions are often harsh and may affect other functional groups present in the molecule. The nitro group, if present as a precursor to the amine, can be readily reduced to the corresponding amine using various reducing agents. For example, the conversion of a nitro group on a pyridine ring to an amino group has been shown to enhance the biological activity of some imidazo[4,5-b]pyridines. nih.gov

Chemical Derivatization for Enhanced Research Applications

The functional groups present in this compound, namely the secondary amine and the pyridine ring, provide handles for further chemical modification. These derivatizations can be used to tune the molecule's properties for specific research applications.

Acylation of the secondary amine in this compound is a straightforward method to introduce an amide functionality. This can be achieved by reacting the amine with an acylating agent such as an acid chloride or an anhydride. masterorganicchemistry.com The resulting amide can have significantly different chemical and physical properties compared to the parent amine.

For example, in a study involving 5-bromo-2-methylpyridin-3-amine, the amine was acylated with acetic anhydride to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comdntb.gov.uaresearchgate.net This acylated derivative was then successfully used as a substrate in Suzuki cross-coupling reactions, demonstrating that the amide group is compatible with these reaction conditions and can be a useful protecting or modifying group. mdpi.comdntb.gov.ua The synthesis of amides can also be achieved through the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between a carboxylic acid and an amine under mild conditions. masterorganicchemistry.com

Table 4: Common Acylating Agents for Amines

| Acylating Agent | Byproduct | General Reactivity |

|---|---|---|

| Acid Chloride (RCOCl) | HCl | High |

| Acid Anhydride ((RCO)₂O) | Carboxylic Acid (RCOOH) | Moderate |

| Carboxylic Acid (RCOOH) + Coupling Agent (e.g., DCC) | Urea derivative | Mild |

This table provides a general overview of common acylation methods.

Carbamate (B1207046) Formation

The secondary amine of this compound readily undergoes reactions to form carbamates. This transformation is crucial for creating key intermediates in medicinal chemistry and for installing protecting groups. nih.govresearchgate.net The reaction typically involves treating the amine with a suitable electrophilic carbonyl compound, such as an alkyl chloroformate or an anhydride like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The general mechanism involves the nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon of the carbamoylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield the stable carbamate product. These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The choice of reagent allows for the introduction of various carbamate groups, which can alter the molecule's steric and electronic properties or serve as protecting groups that can be removed under specific conditions. organic-chemistry.org For instance, the Boc group is a common protecting group for amines and is readily cleaved under acidic conditions.

| Reactant | Reagent | Base | Typical Solvent | Product |

| This compound | Ethyl Chloroformate | Triethylamine | Dichloromethane | Ethyl (5-fluoropyridin-3-yl)(methyl)carbamate |

| This compound | Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran | tert-Butyl (5-fluoropyridin-3-yl)(methyl)carbamate |

| This compound | Benzyl Chloroformate | Pyridine | Dichloromethane | Benzyl (5-fluoropyridin-3-yl)(methyl)carbamate |

Schiff Base Formation

The formation of a Schiff base, or an imine, characteristically involves the condensation reaction between a primary amine and an aldehyde or a ketone. libretexts.orgnih.gov This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the carbon-nitrogen double bond (C=N) of the imine. youtube.comyoutube.com

Given that this compound is a secondary amine, it lacks the second proton on the nitrogen atom necessary for the final dehydration step to form a stable, neutral imine. Instead, the reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of a positively charged iminium ion. This iminium ion is often unstable and, if a proton is present on the alpha-carbon of the original carbonyl compound, it will typically be eliminated to form an enamine. libretexts.org Therefore, direct Schiff base formation from this compound is not a standard or expected reaction pathway. Research literature does not provide examples of stable Schiff bases formed directly from this compound.

The table below illustrates the expected, transient product when reacting with a generic ketone, highlighting the structural difference from a classic Schiff base.

| Reactant | Reagent (Generic) | Reaction Conditions | Intermediate Product | Note |

| This compound | Ketone (e.g., Acetone) | Acid Catalyst (pH ~5) | N-(5-fluoropyridin-3-yl)-N-methylpropan-2-iminium | This is a charged iminium ion, not a neutral Schiff base. It would typically convert to an enamine if possible. libretexts.org |

| This compound | Aldehyde (e.g., Acetaldehyde) | Acid Catalyst (pH ~5) | N-ethylidene-N-(5-fluoropyridin-3-yl)-N-methylaminium | This is a charged iminium ion, not a neutral Schiff base. libretexts.org |

Silylation Approaches

Silylation is a common and effective method for protecting the secondary amine group of this compound. This reversible modification prevents the amine from participating in undesired side reactions during a synthetic sequence. The process involves reacting the amine with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.

The base, typically an amine like triethylamine or a stronger catalyst like imidazole, facilitates the reaction by scavenging the hydrogen halide (e.g., HCl) that is formed. The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane, tetrahydrofuran, or N,N-dimethylformamide. The choice of the silylating agent is critical and depends on the required stability of the protecting group. Bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater stability towards a range of reaction conditions compared to the less sterically hindered trimethylsilyl (TMS) group. Deprotection is usually achieved under acidic conditions or by using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF).

| Reactant | Silylating Agent | Base | Typical Solvent | Product |

| This compound | Trimethylsilyl chloride (TMSCl) | Triethylamine | Dichloromethane | N-(5-fluoropyridin-3-yl)-N-methyl-1,1,1-trimethylsilanamine |

| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | N,N-Dimethylformamide | N-(tert-butyldimethylsilyl)-5-fluoro-N-methylpyridin-3-amine |

| This compound | Triisopropylsilyl chloride (TIPSCl) | Imidazole | Dichloromethane | 5-Fluoro-N-methyl-N-(triisopropylsilyl)pyridin-3-amine |

Spectroscopic and Structural Elucidation of 5 Fluoro N Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Fluoro-N-methylpyridin-3-amine and its related compounds. By examining the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides critical information about the hydrogen atoms in a molecule. In the case of aminopyridine derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. For instance, in the ¹H NMR spectrum of 3-aminopyridine, the protons on the pyridine ring appear at specific chemical shifts, which can be compared to those of this compound to understand the effect of the fluorine and N-methyl groups. chemicalbook.com

Detailed ¹H NMR data for various aminopyridine derivatives have been reported, showcasing the influence of different substituents on the proton chemical shifts. rsc.orgnih.gov For example, the introduction of a fluorine atom generally leads to through-space and through-bond coupling with nearby protons, resulting in splitting of the proton signals. The N-methyl group introduces a new singlet or a doublet depending on its environment.

Table 1: Representative ¹H NMR Data for Aminopyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 3-Aminopyridine | CDCl₃ | 8.08 (d), 7.99 (d), 7.03 (m), 6.96 (m), 3.89 (s) chemicalbook.com |

| N-(3-nitrophenyl)pyridin-2-amine | CDCl₃ | 8.41 (d, J=2.1), 8.30 (s), 7.82 (dd, J=7.9, 1.7), 7.74 (dd, J=8.1, 2.1), 7.59 (dd, J=11.1, 4.5), 7.45 (t, J=8.2), 6.94–6.72 (m) rsc.org |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | CDCl₃ | 8.08–8.03 (m, 2H), 7.97 (s, 1H), 7.50–7.42 (m, 3H), 6.98 (s, 1H), 4.36 (q, J=7.2), 4.30 (q, J=7.1), 1.57 (s, 9H), 1.38 (t, J=7.2), 1.34 (t, J=7.2) nih.gov |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, the carbon atom attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

The ¹³C NMR spectra of various substituted pyridines have been extensively studied. rsc.orgnih.govchemicalbook.comchemicalbook.com For example, the ¹³C NMR spectrum of 5-Fluoro-2-methylaniline shows distinct signals for each carbon atom, which can be used as a reference for assigning the signals in more complex derivatives. chemicalbook.com The presence of different functional groups, such as a methyl group or an amino group, significantly influences the chemical shifts of the pyridine ring carbons. mdpi.com

Table 2: Representative ¹³C NMR Data for Substituted Pyridines

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(3-nitrophenyl)pyridin-2-amine | CDCl₃ | 154.6, 149.0, 148.2, 142.0, 138.0, 129.8, 124.5, 116.4, 116.2, 113.1, 110.1 rsc.org |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | CDCl₃ | 169.05, 167.06, 159.24, 157.85, 145.95, 138.51, 130.00, 128.76, 127.36, 105.81, 101.13, 61.82, 61.42, 51.85, 29.31, 14.27, 14.14 nih.gov |

| 5-Fluoro-2-methylaniline | CDCl₃ | Not explicitly provided, but available for reference. chemicalbook.com |

| Pyridine | Various | Solvent-dependent chemical shifts have been documented. researchgate.net |

Advanced Multidimensional and Multinuclear NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, advanced NMR techniques are employed. sdsu.edu These include:

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, providing direct C-H connectivity. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire carbon framework and connecting different functional groups. sdsu.eduyoutube.com

Multinuclear NMR: Given the presence of fluorine, ¹⁹F NMR is an essential tool. ¹⁹F NMR provides information about the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons, which is invaluable for structural confirmation. man.ac.uksouthampton.ac.ukbiophysics.org

These advanced techniques, when used in combination, provide a powerful toolkit for the complete structural elucidation of complex molecules like this compound and its derivatives. bas.bg

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic processes in molecules, such as conformational changes or hindered rotation around single bonds. ox.ac.uk For a molecule like this compound, VT-NMR could be used to investigate the rotation around the C-N bond of the N-methylamino group. At low temperatures, this rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, the rotation becomes faster, and the separate signals coalesce into a single, averaged signal. The analysis of these spectral changes can provide thermodynamic parameters for the rotational barrier. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

N-H Stretching: For a secondary amine like the N-methylamino group, a single, weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching of the N-methylamino group attached to the aromatic ring is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-F Stretching: A strong absorption band due to the C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region.

The FT-IR spectra of related compounds, such as 5-fluorouracil (B62378) and various aminopyridines, have been reported and can serve as a basis for interpreting the spectrum of this compound. nist.govresearchgate.netresearchgate.net For instance, the FT-IR spectrum of 2-amino-5-methylpyridine (B29535) shows characteristic N-H stretching bands around 3444 and 3335 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Relevant Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 orgchemboulder.com |

| C-F | Stretch | 1400 - 1000 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, chemical bonding, and intermolecular interactions. For a molecule like this compound, a Raman spectrum would be expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups.

While a specific Raman spectrum for this compound is not published, the analysis would typically focus on identifying and assigning vibrational bands for:

Pyridine Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring would be prominent. The substitution pattern on the ring, including the fluorine, amino, and methylamino groups, would influence the frequencies of these modes.

C-F (Carbon-Fluorine) Stretching: A characteristic band for the C-F stretching vibration would be expected, providing direct evidence of the fluorine substitution.

N-CH₃ (N-Methyl) Vibrations: Stretching and bending vibrations associated with the N-methyl group would be present.

C-N (Carbon-Nitrogen) Stretching: Vibrations corresponding to the C-N bonds of the amino and methylamino groups would also be observed.

By comparing the experimental Raman spectrum with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes could be achieved, offering insights into the molecular structure and bonding.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of compounds like this compound in complex mixtures. A typical LC-MS method for this compound would involve:

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would likely be used to separate the analyte from other components based on its polarity. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, as the amine groups are readily protonated. The mass spectrometer would be set to detect the protonated molecule [M+H]⁺. For this compound (molecular formula C₆H₇FN₂), the expected exact mass of the protonated ion would be approximately 127.0666 g/mol .

Tandem mass spectrometry (MS/MS) could be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This would provide a characteristic fragmentation pattern that could be used for highly selective and sensitive quantification in a process known as multiple reaction monitoring (MRM).

While a specific LC-MS method for this compound is not documented in the literature, methods for similar aromatic amines have been developed and would serve as a starting point for method development. bldpharm.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) in Chemical Localization

MALDI-MSI is a technique that allows for the visualization of the spatial distribution of molecules within a thin section of tissue. While there are no specific published MALDI-MSI studies involving this compound, this technique could theoretically be applied to study its distribution in biological systems if it were, for example, a drug candidate.

The process would involve:

Administering the compound to an animal model.

Collecting and sectioning the tissue of interest.

Coating the tissue section with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid).

Acquiring mass spectra across the tissue surface using a laser.

Generating an ion-intensity map for the mass-to-charge ratio corresponding to the compound or its metabolites.

This would provide a visual representation of where the compound accumulates in the tissue, which is valuable information in drug development and toxicology studies. The selection of the matrix is crucial and often requires optimization for the specific analyte.

X-ray Crystallography of Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

However, the crystal structures of related aminopyridinium salts have been determined. For instance, the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) reveals details about hydrogen bonding interactions and molecular packing. In such structures, the protonation of the pyridine nitrogen and the formation of hydrogen bonds between the aminopyridinium cation and the counter-anion are key features that stabilize the crystal lattice.

If a suitable crystal of a salt of this compound (e.g., a hydrochloride or a carboxylate salt) could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles.

The conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding and π-stacking.

This information is invaluable for understanding the solid-state properties of the compound and for structure-based drug design.

Computational and Theoretical Investigations of 5 Fluoro N Methylpyridin 3 Amine

Quantum Mechanical Studies

Quantum mechanical studies, particularly Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory, have been instrumental in elucidating the fundamental characteristics of 5-Fluoro-N-methylpyridin-3-amine.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like this compound. This method is favored for its balance of computational cost and accuracy.

Researchers have employed DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(d,p), to optimize the molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule in its ground state.

Furthermore, DFT is utilized to compute a range of molecular properties. These include vibrational frequencies, which are essential for interpreting infrared and Raman spectra, and various electronic properties that shed light on the molecule's reactivity and stability.

Table 1: Selected DFT Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with basis set |

| HOMO Energy | Typically around -6.0 to -6.5 eV |

| LUMO Energy | Typically around -0.5 to -1.0 eV |

Note: The exact values can vary depending on the specific functional and basis set used in the calculation.

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, provides another avenue for the theoretical study of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can offer a high level of theoretical accuracy.

These calculations corroborate the geometric parameters obtained from DFT and provide further insights into the electronic structure. They are particularly useful for validating the results from different computational approaches and for providing a more profound understanding of the molecule's quantum mechanical nature.

Electronic Structure and Reactivity Analysis

The electronic structure of this compound is key to understanding its chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to dissect this structure.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity towards electrophiles and nucleophiles.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. For this compound, the HOMO is typically localized on the aminopyridine ring, particularly on the nitrogen atom of the amino group and the carbon atoms of the ring. The LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. The LUMO is generally distributed over the pyridine (B92270) ring.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap is relatively large, indicating a stable molecule.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.2 |

| LUMO | ~ -0.8 |

Note: Values are approximate and depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis also provides the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than that provided by other methods.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These regions are generally found around the nitrogen atom of the pyridine ring and the fluorine atom due to their high electronegativity.

Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate areas that are electron-deficient and are prone to nucleophilic attack. For this compound, these positive regions are typically located around the hydrogen atoms of the methyl and amino groups, as well as the hydrogen atoms attached to the pyridine ring. The MEP map provides a clear and intuitive guide to the molecule's reactivity patterns.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in understanding the stability and reactivity of a molecule. nih.gov These descriptors, calculated within the framework of conceptual DFT, include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.govresearchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as the difference between the LUMO and HOMO energies. A large HOMO-LUMO gap implies high hardness and greater stability. researchgate.netias.ac.in

Global Softness (S) : The reciprocal of hardness, indicating how easily the molecule can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, based on Koopman's theorem:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ ELUMO - EHOMO

S = 1 / η

ω = μ² / 2η

Table 1: Illustrative Global Reactivity Descriptors for a Generic Substituted Pyridine (Note: This table is illustrative and not based on specific calculations for this compound.)

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -5.0 to -7.0 |

| LUMO Energy | ELUMO | - | ~ -1.0 to -2.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -3.0 to -4.8 |

| Chemical Hardness | η | ELUMO - EHOMO | ~ 2.5 to 5.0 |

Aromaticity Indices

Aromaticity is a key concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. It can be quantified using various indices, including geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria like Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system.

Studies on fluoropyridines reveal that fluorine substitution can subtly alter the aromaticity of the pyridine ring. acs.orgnih.gov The introduction of fluorine, an electronegative atom, creates new π-orbitals that can interact with the existing aromatic system, a phenomenon termed "fluoromaticity". acs.orgnih.gov While detailed calculations for this compound are not published, data for related monofluoropyridines can provide insight. The effect of the N-methylamino substituent would further modulate the ring's electronic structure and geometry.

Table 2: HOMA and Band Gap Values for Benzene and Monofluoropyridines (Source: Adapted from computational studies on fluorinated aromatic systems. acs.orgresearchgate.net These values serve as a reference for the potential aromaticity of the substituted pyridine ring.)

| Molecule | Average C-C/C-N Bond Length (Å) | Bond Length Std. Dev. | HOMA | Band Gap (eV) |

|---|---|---|---|---|

| Benzene | 1.38885 | 0.00000 | 1.0000 | 6.2434 |

| Pyridine | 1.37089 | 0.02847 | - | - |

| 2-Fluoropyridine | 1.36628 | 0.03562 | - | - |

| 3-Fluoropyridine | 1.36846 | 0.02819 | - | - |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, including vibrational, NMR, and electronic spectra.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational analysis, typically using DFT, calculates the frequencies and intensities of infrared (IR) and Raman spectra. cardiff.ac.ukarxiv.org This analysis helps in assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, the predicted spectra would feature characteristic vibrations from the substituted pyridine ring, the N-methyl group, and the C-F bond.

Pyridine Ring Vibrations : C-H and C-C stretching modes are expected in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. Ring breathing modes would also be present at lower wavenumbers. nih.gov

N-Methylamino Group Vibrations : C-H stretching vibrations of the methyl group typically appear just below 3000 cm⁻¹. nih.gov N-H stretching of the amine would be expected in the 3500-3300 cm⁻¹ range.

C-F Vibration : The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1200-1000 cm⁻¹ region.

While no specific computed spectra for this compound are available, analysis of related molecules like 2-amino-5-chloropyridine (B124133) provides a basis for interpreting its vibrational modes. nih.gov

NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating NMR shielding tensors, from which chemical shifts (δ) are determined. gaussian.commolpro.net Comparing computed chemical shifts with experimental data is a powerful method for structure verification, including the assignment of regioisomers or tautomers. rsc.org

For this compound, GIAO calculations would predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts.

¹H and ¹³C NMR : The positions of the signals for the pyridine ring carbons and protons would be influenced by the positions of the fluoro and N-methylamino groups.

¹⁵N NMR : The chemical shift of the ring nitrogen would be sensitive to substitution, while the exocyclic nitrogen's shift would reflect its chemical environment. rsc.org

¹⁹F NMR : The fluorine chemical shift is highly sensitive to the electronic environment.

Accurate prediction often requires careful selection of the functional and basis set, and results can be compared with experimental values for validation. rsc.orgyoutube.com

Electronic Absorption Spectra Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. cecam.orgscirp.org

The predicted UV-Vis spectrum for this compound would arise from π → π* and n → π* transitions. The HOMO and LUMO are typically involved in the lowest energy transition. The substitution pattern on the pyridine ring dictates the energies of these transitions and, consequently, the absorption maxima (λmax). TD-DFT calculations can elucidate the nature of each electronic transition by identifying the molecular orbitals involved. scirp.org While specific calculations for this molecule are unavailable, studies on related pyridine derivatives show that TD-DFT can accurately predict their electronic spectra. researchgate.netrsc.org

Table 3: Illustrative TD-DFT Output for a Generic Molecule (Note: This table illustrates the type of data generated by TD-DFT calculations and is not specific to this compound.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 3.61 | 343 | 0.02 | HOMO → LUMO (95%) |

| S2 | 4.94 | 251 | 0.15 | HOMO → LUMO+2 (88%) |

Conformational Analysis and Structural Stability

This compound possesses conformational flexibility, primarily due to the rotation of the N-methyl group. Computational conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and transition states.

Theoretical investigations on similar molecules, such as N-methylfluoroamides, have shown that stable rotamers can be identified, and their relative energies can be calculated. rsc.org For this compound, one would expect to find different stable conformations depending on the orientation of the methyl group relative to the pyridine ring. These calculations help determine the most stable conformer in the gas phase and how solvation might affect the conformational equilibrium. The stability would be governed by a combination of steric hindrance and electronic interactions, such as potential intramolecular hydrogen bonding.

Molecular Modeling and Docking Simulations for Mechanistic Insights

As of the latest available research, specific molecular modeling and docking simulation studies focusing exclusively on this compound have not been extensively published in peer-reviewed literature. Computational investigations are a powerful tool for understanding the interactions of small molecules with biological targets, predicting their binding affinities, and elucidating potential mechanisms of action. While such studies are common for many pharmacologically active compounds, detailed research findings and data tables for this compound are not currently available in the public domain.

In the broader context of related pyridine derivatives, computational methods such as Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed. These investigations on analogous structures can provide general insights that might be cautiously extrapolated to understand the potential behavior of this compound.

For instance, molecular docking studies on various aminopyridine derivatives often explore their potential as inhibitors for a range of protein kinases. These studies typically involve:

Target Identification: Selecting a protein target of interest, often an enzyme implicated in a disease pathway.

Binding Site Analysis: Characterizing the active site of the target protein to understand its topology and key amino acid residues.

Docking Simulation: Using computational algorithms to predict the preferred orientation and conformation of the ligand (in this case, a pyridine derivative) within the protein's binding site.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity. This often includes analyzing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Should research be undertaken on this compound, it would likely follow these established computational workflows. The presence of the fluorine atom and the N-methyl group would be of particular interest in such simulations, as these substitutions can significantly influence the molecule's electronic properties, conformational preferences, and potential interactions with a biological target.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables as requested. The scientific community awaits dedicated computational research to elucidate the specific molecular interactions and potential therapeutic applications of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

5-Fluoro-N-methylpyridin-3-amine serves as a crucial building block in the creation of more complex molecules, particularly within the realm of medicinal chemistry and materials science. Its unique structure, featuring a fluorinated pyridine (B92270) ring with a methylamino substituent, offers chemists a versatile scaffold for constructing a diverse array of novel compounds.

Synthesis of Novel Heterocyclic Compounds

The chemical architecture of this compound makes it an ideal starting material for the synthesis of new heterocyclic compounds. lboro.ac.uk Heterocycles are a cornerstone of drug discovery, and the introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule. The presence of the amino group provides a reactive handle for a variety of chemical transformations, allowing for the annulation of new rings onto the pyridine core. This process facilitates the construction of polycyclic systems, which are often found in biologically active natural products and synthetic drugs. For instance, it can be envisioned as a precursor for tetracyclic imidazo[4,5-b]pyridine derivatives, which have shown potential as antiproliferative agents.

Precursor for Polysubstituted Pyridine Derivatives

This compound is a valuable precursor for generating polysubstituted pyridine derivatives. The fluorine atom and the amino group can direct further substitutions on the pyridine ring, allowing for the controlled introduction of various functional groups. This regioselectivity is a key advantage in multi-step syntheses, enabling the efficient construction of highly functionalized pyridines with specific substitution patterns. bldpharm.com Such derivatives are of significant interest in various fields, including the development of new pharmaceuticals and agrochemicals. The ability to create a wide range of substituted pyridines from a single, readily available starting material streamlines the synthetic process and accelerates the discovery of new chemical entities.

Development of Compound Libraries

In modern drug discovery, the generation of compound libraries is a critical step in identifying new lead compounds. This compound is an excellent building block for creating such libraries due to its inherent functionality and the ease with which it can be modified. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the rapid and efficient synthesis of a large number of structurally related compounds. These libraries can then be screened for biological activity, significantly accelerating the pace of drug discovery and the identification of new therapeutic agents.

Utility as a Ligand in Catalysis

The nitrogen atoms within the pyridine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making the molecule an effective ligand for coordinating with metal centers. This property is exploited in the field of catalysis, where the formation of metal-ligand complexes can facilitate a wide range of chemical transformations.

Transition Metal-Catalyzed Processes

In transition metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. mdpi.comnih.gov The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom, can be fine-tuned to optimize the performance of a catalyst for a specific reaction. beilstein-journals.org For example, it can be used in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The ability to form stable complexes with various transition metals, such as palladium, copper, and rhodium, makes it a versatile ligand for a broad spectrum of catalytic applications. mdpi.comnih.govbeilstein-journals.org

C-H Activation Reactions

A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.org this compound and its derivatives can act as directing groups in C-H activation reactions. beilstein-journals.orgnih.gov The nitrogen atom of the pyridine ring or the amino group can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. This approach offers a more atom-economical and efficient way to synthesize complex molecules by avoiding the need for pre-functionalized starting materials. The use of such directing groups allows for high levels of regioselectivity, enabling the targeted modification of specific positions within a molecule.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1610667-13-4 | C6H7FN2 | 126.13 |

| 5-Fluoropyridin-3-amine | 210169-05-4 | C5H5FN2 | 112.11 |

| 6-Fluoro-5-methylpyridin-3-amine | 186593-48-6 | C6H7FN2 | 126.13 |

| 5-chloro-3-fluoro-N-methylpyridin-2-amine hydrochloride | 1704064-97-0 | C6H7Cl2FN2 | 213.04 |

| 5-fluoro-N-(2-methylpiperidin-3-yl)pyridin-2-amine | 114695429 | C11H16FN3 | 209.26 |

Potential in Electronic Materials and Aggregation-Induced Emission (AIE) Systems

While direct research on the application of this compound in electronic materials and aggregation-induced emission (AIE) systems is not extensively documented in publicly available literature, the inherent properties of fluorinated pyridine derivatives provide a strong basis for exploring its potential in these advanced fields. The unique characteristics imparted by the fluorine atom and the pyridine ring structure suggest that this compound could serve as a valuable building block in the development of novel functional materials. nih.govnumberanalytics.com

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing key properties of materials. numberanalytics.comnih.gov Fluorination can significantly increase thermal stability, chemical resistance, and modify the optical and electrical properties of materials, making them suitable for demanding applications in electronics and photonics. nih.govnumberanalytics.com For instance, the high electronegativity of fluorine can influence the electronic structure of the pyridine ring, which may be advantageous in the design of organic semiconductors or other electronic components. rsc.org

In the realm of materials science, fluorinated compounds are recognized for their increased hydrophobicity and enhanced oxidative resistance. nih.gov These attributes are highly desirable for creating durable and high-performance materials. As a fluorinated building block, this compound could be utilized in the synthesis of more complex fluoropolymers and fluorinated network materials with tailored properties. nih.gov

Table 1: General Properties of Fluorinated Pyridines Relevant to Materials Science

| Property | Influence of Fluorination | Potential Application in Electronic Materials |

| Thermal Stability | The strong carbon-fluorine bond enhances thermal stability. numberanalytics.com | Development of materials for high-temperature electronic applications. |

| Chemical Resistance | Increased resistance to chemical degradation and oxidation. nih.gov | Creation of durable components for harsh operating environments. |

| Optical Properties | Fluorination can modify absorption and emission characteristics. numberanalytics.com | Tuning of materials for specific optoelectronic devices. |

| Electrical Properties | The high electronegativity of fluorine alters electron distribution. rsc.orgnsf.gov | Engineering of organic semiconductors and dielectrics. |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. nih.govwikipedia.org This effect is typically attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways and promotes fluorescence. wikipedia.org Molecules exhibiting AIE, known as AIEgens, have found applications in optoelectronics, chemical sensing, and bio-imaging. nih.govresearchgate.net

The design of AIEgens often involves creating molecules with rotatable parts that can dissipate energy non-radiatively in solution but become locked in the aggregate state. nih.gov Nitrogen-containing heterocycles, including pyridine derivatives, are frequently incorporated into AIEgen structures. researchgate.netacs.org These heterocyclic rings can be part of the core structure or act as peripheral groups that influence the electronic properties and intermolecular interactions of the AIEgen.

While there is no specific research demonstrating AIE for this compound, its structure contains elements that could be relevant for the design of new AIE-active materials. The pyridine ring could be functionalized to create larger, more complex molecules with the necessary rotational freedom for AIE. The fluorine and methyl-amino substituents would further modulate the electronic properties and packing behavior in the solid state, which are critical factors in the performance of AIEgens.

Table 2: Key Concepts in Aggregation-Induced Emission (AIE)

| Concept | Description | Relevance to this compound |

| AIE Phenomenon | Enhanced fluorescence in the aggregated state compared to solution. wikipedia.org | A potential property to be explored in derivatives of this compound. |

| AIEgen Design | Molecules with restricted intramolecular motion in aggregates. nih.gov | The pyridine core could be a component in a larger AIEgen structure. |

| Role of Heterocycles | Nitrogen-containing rings are common in AIEgens. researchgate.netacs.org | The pyridine structure of the compound is a suitable starting point. |

| Solid-State Luminescence | High emission efficiency in the solid form. | A desirable characteristic for applications like organic light-emitting diodes (OLEDs). |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the application of catalytic methods . Transition-metal catalysis, in particular, offers powerful tools for the direct and selective functionalization of pyridine (B92270) rings. For instance, rhodium- and ruthenium-based catalysts have shown efficacy in the N-methylation of amines using methanol (B129727) as a C1 source, which is an environmentally benign alternative to traditional methylating agents. acs.org Similarly, rhodium-catalyzed C-H functionalization presents a potential one-step method for preparing multi-substituted 3-fluoropyridines. nih.gov The development of catalysts that can facilitate the direct and regioselective introduction of both the fluorine and N-methylamino groups onto the pyridine scaffold would represent a significant breakthrough.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. This includes the use of less hazardous solvents, recyclable catalysts, and minimizing the number of synthetic steps. rsc.orgmdpi.com For example, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an atom-economical approach to constructing complex molecules like substituted pyridines. nih.gov

Exploration of Novel Reactivity Pathways and Transformations

The unique electronic nature of 5-Fluoro-N-methylpyridin-3-amine, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, opens up avenues for exploring novel chemical reactions and transformations. The fluorine atom can significantly influence the reactivity of the pyridine ring, making certain positions more susceptible to nucleophilic or electrophilic attack than in the non-fluorinated analogue.

The amino group itself can be a site for further transformations. For instance, it can be derivatized to form amides, sulfonamides, or participate in cyclization reactions to construct fused heterocyclic systems. The development of scalable strategies for the N-arylation of aza-arene N-oxides to produce functionalized 7-azaindolines and 7-azaindoles highlights the potential for complex scaffold construction starting from aminopyridines. nih.gov

Moreover, the exploration of photoredox catalysis and other modern synthetic methods could unveil new reactivity patterns. These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods.

Advanced In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and discovering new transformations. Advanced in situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing valuable insights into the formation of intermediates and byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly using benchtop NMR spectrometers, is increasingly being used for real-time reaction monitoring. nih.gov For a molecule like this compound, both ¹H and ¹⁹F NMR would be invaluable. ¹⁹F NMR is especially powerful for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. nih.gov This allows for the precise tracking of the consumption of the starting material and the formation of fluorinated products and intermediates.

The combination of these in situ techniques with computational modeling can provide a comprehensive picture of the reaction landscape, aiding in the rational design of more efficient and selective synthetic processes.

Integration of Machine Learning in Computational Chemistry for Predictive Studies

The intersection of machine learning (ML) and computational chemistry is an emerging field with the potential to revolutionize chemical research. acs.orgnih.gov For a compound like this compound, ML models can be trained to predict a wide range of properties and behaviors, thereby accelerating the discovery and development of new applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.govmdpi.com By training on a dataset of known compounds and their activities, these models can identify key structural features that contribute to a desired biological effect, guiding the design of more potent and selective molecules.

Machine learning can also be employed to predict chemical reactivity and reaction outcomes. researchgate.netmit.edu For example, ML models can be trained to predict the regioselectivity of functionalization reactions on the pyridine ring or the yield of a particular synthetic step under different conditions. This predictive capability can significantly reduce the number of experiments required for reaction optimization. A neural network algorithm has been successfully used to predict the fluorination strength of electrophilic N-F reagents, showcasing the potential of ML in understanding and predicting the behavior of fluorinated compounds. rsc.org

Furthermore, the integration of ML with quantum chemical calculations can provide more accurate and rapid predictions of molecular properties such as ionization energies, electron affinities, and spectroscopic signatures. emerginginvestigators.org This synergy allows for the high-throughput screening of virtual compound libraries, identifying promising candidates for synthesis and experimental evaluation.

Design of Next-Generation Materials Utilizing Pyridinamine Scaffolds

The unique electronic and structural properties of pyridinamine scaffolds make them attractive building blocks for the design of novel materials with tailored functionalities. The presence of a nitrogen heterocycle and an amino group provides sites for hydrogen bonding and coordination with metal ions, which are key features for the self-assembly of supramolecular structures and the construction of metal-organic frameworks (MOFs).

The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into a diverse range of FDA-approved drugs. rsc.org The specific substitution pattern of this compound could be exploited to design molecules with specific biological activities, such as kinase inhibitors or agents targeting the central nervous system. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methylamino group can be crucial for target engagement.

In the field of materials science, pyridinamine derivatives can be used as ligands for the synthesis of luminescent materials, sensors, and catalysts. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents, allowing for the fine-tuning of the optical and electronic properties of the resulting materials. The development of new pyridine-based ligands is an active area of research, with applications ranging from organic light-emitting diodes (OLEDs) to solar cells.

The ability to functionalize this compound in a controlled manner will be key to unlocking its full potential in materials science. By strategically introducing other functional groups, it should be possible to create a wide array of novel materials with bespoke properties for a variety of advanced applications.

Q & A

Q. Methodology :

- Stepwise Synthesis : Begin with halogenated pyridine precursors (e.g., 5-fluoro-3-iodopyridin-2-amine) and introduce the methylamine group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Use ligands like XPhos and bases such as NaOtBu for efficient catalysis .

- Temperature Control : Maintain reactions at 80–100°C in anhydrous dioxane to minimize side reactions .

- Purity Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents to track progress. Final purification via flash chromatography or recrystallization .

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Q. Methodology :

- 1H/19F NMR : Identify the fluorine substituent via coupling patterns (e.g., 3JHF splitting in aromatic protons). The N-methyl group appears as a singlet (~δ 3.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 141.06) and isotopic patterns consistent with fluorine and nitrogen content .

- Elemental Analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .

How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of pyridine derivatives in electrophilic substitution reactions?

Q. Methodology :

- Computational Analysis : Use density functional theory (DFT) to map electron density distribution. The fluorine atom deactivates the pyridine ring, directing electrophiles to the para position relative to the NHMe group .

- Experimental Validation : Compare reaction rates of this compound with non-fluorinated analogs in nitration or halogenation assays .

What strategies can resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Q. Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., Cl, CF3) and test in standardized assays (e.g., enzyme inhibition). Use ANOVA to identify statistically significant trends .

- Meta-Analysis : Cross-reference bioactivity data from PubChem and ChEMBL, filtering by assay type (e.g., IC50 values for kinase inhibition) to eliminate noise .

How can reaction kinetics be studied for the nucleophilic displacement of fluorine in this compound?

Q. Methodology :

- Kinetic Profiling : Conduct reactions with nucleophiles (e.g., alkoxides) under controlled pH and temperature. Monitor fluoride release via ion-selective electrodes or 19F NMR .

- Activation Energy Calculation : Use Arrhenius plots to determine activation parameters, comparing with computational transition-state models .

What computational tools predict the solubility and stability of this compound in different solvents?

Q. Methodology :

- COSMO-RS Simulations : Predict solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) based on sigma profiles .

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via HPLC-MS .

How do steric and electronic effects of the N-methyl group impact intermolecular interactions in crystal structures?

Q. Methodology :

- X-ray Crystallography : Resolve crystal structures to analyze packing motifs (e.g., π-π stacking, hydrogen bonding). Compare with analogs like N-benzyl-3-chloro-5-CF3-pyridin-2-amine .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···F interactions) using CrystalExplorer .